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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-
1-phenylhydrazine (CAS No. 61715-75-1). Due to the limited availability of experimentally
derived spectra in public databases, this document presents a detailed analysis of predicted
and expected spectroscopic characteristics based on fundamental principles and data from
analogous compounds. It includes predicted data for Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Furthermore, this guide outlines standardized experimental protocols for acquiring such data
and includes a visual workflow for the spectroscopic analysis of organic compounds. This
document is intended to serve as a valuable resource for researchers and professionals in the
fields of chemistry and drug development who are working with or synthesizing 1-Butyl-1-
phenylhydrazine.

Introduction

1-Butyl-1-phenylhydrazine is a substituted hydrazine derivative with potential applications in
organic synthesis and medicinal chemistry. Accurate spectroscopic data is paramount for its
unambiguous identification, purity assessment, and structural elucidation. This guide addresses
the current gap in publicly available experimental spectroscopic data for this compound by
providing a robust, theoretically grounded prediction of its spectral properties.
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Predicted Spectroscopic Data

As of the date of this publication, experimental *H NMR, 3C NMR, IR, and mass spectra for 1-
Butyl-1-phenylhydrazine are not readily available in common spectral databases. The data
presented herein are predicted values or are based on the known spectral characteristics of
structurally similar compounds, such as phenylhydrazine and other N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for 1-Butyl-1-phenylhydrazine.
These predictions are based on the analysis of substituent effects and correlation with data for
similar structures.

Table 1: Predicted *H NMR Data for 1-Butyl-1-phenylhydrazine

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Phenyl-H (ortho) 6.8-7.0 Doublet or Multiplet 2H
Phenyl-H (meta) 72-74 Triplet or Multiplet 2H
Phenyl-H (para) 6.7-6.9 Triplet or Multiplet 1H
N-CHa2- 3.0-3.2 Triplet 2H
-CH2-CHa- 15-17 Sextet 2H
-CH2-CHs 13-15 Sextet 2H
-CHs 09-1.0 Triplet 3H
-NH:z 35-45 Broad Singlet 2H

Table 2: Predicted 3C NMR Data for 1-Butyl-1-phenylhydrazine
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Carbon Predicted Chemical Shift (8, ppm)
Phenyl C (ipso) 148 - 152

Phenyl C (ortho) 112 - 116

Phenyl C (meta) 128 - 132

Phenyl C (para) 118 -122

N-CHa- 50 - 55

-CH2-CH2- 28-32

-CH2-CHs 19-23

-CHs 13-15

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the

functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 1-Butyl-1-phenylhydrazine

Expected Wavenumber

Functional Group Intensity
(cm™)
N-H Stretch (NH2) 3200 - 3400 Medium, Doublet
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
C-H Stretch (Aliphatic) 2850 - 3000 Strong
N-H Bend (NH2) 1590 - 1650 Medium to Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
C-N Stretch 1250 - 1350 Medium
Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The predicted data is based on the molecular formula Ci0H1eN2 (Molecular
Weight: 164.25 g/mol ).

Table 4: Predicted Mass Spectrometry Data for 1-Butyl-1-phenylhydrazine

Adduct Predicted m/z
[M]* 164.13
[M+H]* 165.14
[M+Na]* 187.12
[M-H]~ 163.12

Data sourced from PubChem predictions.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a compound such as 1-Butyl-1-phenylhydrazine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Butyl-1-phenylhydrazine in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.
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o Process the data using Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Typical parameters include a 45-90 degree pulse angle, a longer acquisition time, and a
relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NacCl) plates.

o KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and
press into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure solvent).
o Record the sample spectrum over a typical range of 4000-400 cm~1.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion, or coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and provides detailed fragmentation patterns. Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) are typically used for LC-MS and are
softer ionization methods that often preserve the molecular ion.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, ion trap).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using multiple spectroscopic techniques.
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Caption: A generalized workflow for the spectroscopic identification of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
properties of 1-Butyl-1-phenylhydrazine. While experimental data remains elusive in the
public domain, the predicted values and standardized protocols presented here offer a valuable
starting point for researchers. The synergistic use of NMR, IR, and MS, as outlined in the
workflow, is essential for the definitive structural confirmation of this and other novel organic
compounds. It is recommended that researchers who synthesize or work with this compound
acquire and publish the experimental data to contribute to the broader scientific knowledge
base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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